molecular formula C19H29N3O4S B12710411 4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide CAS No. 72135-20-7

4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide

Cat. No.: B12710411
CAS No.: 72135-20-7
M. Wt: 395.5 g/mol
InChI Key: LHGHUKINGVHMJJ-UHFFFAOYSA-N
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Description

4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes an amino group, a cyclopropylmethyl group, a pyrrolidinyl group, an ethylsulphonyl group, and a methoxybenzamide moiety

Preparation Methods

The synthesis of 4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide involves several steps. One common method includes the following steps:

    Formation of the Sulfonamide Group: The sulfonamide group can be synthesized by reacting sulfonyl chlorides with amines under mild conditions.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the pyrrolidinyl moiety.

    Cyclopropylmethyl Group Addition: The cyclopropylmethyl group can be added via a Grignard reaction or other organometallic coupling reactions.

    Methoxybenzamide Formation: The methoxybenzamide moiety can be synthesized by reacting methoxybenzoic acid with an appropriate amine under dehydrating conditions.

Chemical Reactions Analysis

4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as KMnO₄ or OsO₄, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like LiAlH₄ or NaBH₄, which can reduce the sulfonamide group to the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Scientific Research Applications

4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

4-Amino-N-((1-(cyclopropylmethyl)-2-pyrrolidinyl)methyl)-5-(ethylsulphonyl)-2-methoxybenzamide can be compared with other sulfonamide compounds, such as:

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used as an antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic with a different substitution pattern.

The uniqueness of this compound lies in its complex structure, which allows for specific interactions with molecular targets, leading to unique biological and chemical properties.

Properties

CAS No.

72135-20-7

Molecular Formula

C19H29N3O4S

Molecular Weight

395.5 g/mol

IUPAC Name

4-amino-N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide

InChI

InChI=1S/C19H29N3O4S/c1-3-27(24,25)18-9-15(17(26-2)10-16(18)20)19(23)21-11-14-5-4-8-22(14)12-13-6-7-13/h9-10,13-14H,3-8,11-12,20H2,1-2H3,(H,21,23)

InChI Key

LHGHUKINGVHMJJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)N

Origin of Product

United States

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